Cas no 950143-81-4 (ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate)
ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
- CS-0251147
- 950143-81-4
- Z235363089
- AB00990724-01
- MFCD10534189
- AKOS023166444
- ethyl3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate
- EN300-53756
- 3-Methyl-isoxazolo[5,4-b]pyridine-6-carboxylic acid ethyl ester
- Ethyl 3-methylisoxazolo[5,4-b]pyridine-6-carboxylate
- ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate
-
- Inchi: 1S/C10H10N2O3/c1-3-14-10(13)8-5-4-7-6(2)12-15-9(7)11-8/h4-5H,3H2,1-2H3
- InChI Key: XYKYXEUYYXEKJZ-UHFFFAOYSA-N
- SMILES: O1C2C(=CC=C(C(=O)OCC)N=2)C(C)=N1
Computed Properties
- Exact Mass: 206.06914219g/mol
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 345.0±37.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572655-10mg |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572655-50mg |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E572655-100mg |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 100mg |
$ 295.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321817-50mg |
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 50mg |
¥4354.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321817-100mg |
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 100mg |
¥5546.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321817-250mg |
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 250mg |
¥9903.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321817-500mg |
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 500mg |
¥12501.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321817-1g |
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 1g |
¥16044.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321817-2.5g |
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 2.5g |
¥31406.00 | 2024-04-24 | |
| A2B Chem LLC | AV42127-2.5g |
ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate |
950143-81-4 | 95% | 2.5g |
$1566.00 | 2024-07-18 |
ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate Suppliers
ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on ethyl 3-methyl-1,2oxazolo5,4-bpyridine-6-carboxylate
Introduction to Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate (CAS No. 950143-81-4)
Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate, identified by its CAS number 950143-81-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a unique structural framework that combines an oxazole ring with a pyridine moiety, making it a versatile scaffold for the development of novel bioactive molecules.
The< strong>ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate molecule exhibits a high degree of functional diversity due to the presence of both electron-deficient and electron-rich aromatic systems. This structural characteristic allows it to interact with various biological targets, making it a valuable intermediate in the synthesis of potential therapeutic agents. The< strong>3-methyl substituent on the oxazole ring and the< strong>6-carboxylate group at the pyridine ring contribute to its reactivity and solubility properties, which are critical for pharmaceutical applications.
In recent years, there has been growing interest in< strong>1,2-oxazolopyridines as pharmacophores due to their ability to modulate multiple biological pathways. Research has demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The< strong>Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate, with its optimized substitution pattern, has shown promise in preclinical studies as a lead compound for further drug development.
The synthesis of< strong>Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. The key steps typically include condensation reactions between appropriate precursors followed by functional group modifications to introduce the< strong>methyl and< strong>carboxylate groups. Advanced synthetic methodologies, such as transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling processes, have been employed to enhance yield and purity.
The pharmacological potential of< strong>Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate has been explored in several recent studies. For instance, researchers have investigated its interactions with enzymes and receptors involved in cancer progression. Preliminary findings suggest that this compound can inhibit key signaling pathways associated with tumor growth and metastasis. Additionally, its ability to modulate inflammatory responses has been examined in models of chronic diseases such as rheumatoid arthritis.
The structural features of< strong>Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate, particularly the oxazole-pyridine core, make it an attractive candidate for further derivatization. By introducing additional functional groups or altering the substitution pattern, chemists can generate libraries of analogs with tailored biological activities. This approach is particularly relevant in fragment-based drug design strategies, where small molecules are incrementally modified to improve potency and selectivity.
In conclusion,< strong>Ethyl 3-methyl-1,2-oxazolo[5,4-bpyridine]-6-carboxylate (CAS No. 950143-81-4) represents a promising scaffold for the development of novel pharmaceuticals. Its unique structural attributes and demonstrated biological activities position it as a valuable intermediate in medicinal chemistry research. As our understanding of its pharmacological profile continues to expand, this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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